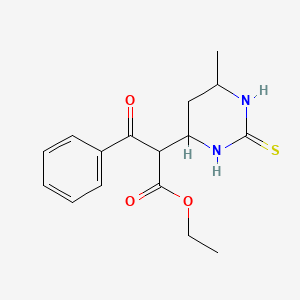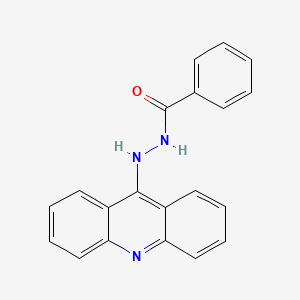![molecular formula C20H14F3NO2 B11105967 2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11105967.png)
2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (–CH=N–). Schiff bases are formed through the nucleophilic addition reaction between amines and aldehydes or ketones. This compound is of interest due to its stability and straightforward synthesis, making it valuable in various biological systems, chemical catalysis, medicine, and emerging technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL typically involves the reaction of an amine with an aldehyde or ketone. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the Schiff base. The specific synthetic route may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde or ketone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction can regenerate the starting materials .
Scientific Research Applications
2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with molecular targets and pathways within biological systems. The compound’s Schiff base structure allows it to form strong bonds with metal ions, which can influence various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role as a catalyst or its biological activity .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol: A similar Schiff base compound with different substituents on the phenyl rings.
Tetraphenylethene-based Schiff bases: Compounds with similar structural features but different functional groups, exhibiting unique photochromic and fluorescence properties.
Uniqueness
2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is unique due to its specific trifluoromethyl and phenoxy substituents, which impart distinct chemical and physical properties. These features make it valuable in various applications, including its use as a ligand, catalyst, and potential therapeutic agent .
Properties
Molecular Formula |
C20H14F3NO2 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)15-10-11-19(26-16-7-2-1-3-8-16)17(12-15)24-13-14-6-4-5-9-18(14)25/h1-13,25H |
InChI Key |
UXUVCQINWCTETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1H-indol-3-yl)-1-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11105889.png)
![{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11105899.png)
![2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid](/img/structure/B11105902.png)

![N,N'-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide](/img/structure/B11105922.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11105933.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105940.png)
![2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105947.png)
![2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-](/img/structure/B11105954.png)

![Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-](/img/structure/B11105969.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide](/img/structure/B11105972.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11105980.png)

